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molecular formula C16H13FOS B8685984 6-((3-Fluorophenyl)thio)-3,4-dihydronaphthalen-1(2H)-one

6-((3-Fluorophenyl)thio)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8685984
M. Wt: 272.3 g/mol
InChI Key: GIUHJRLXNMPXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119842B2

Procedure details

A solution of 6-fluoro-3,4-dihydro-2H-naphthalen-1-one (3.64 kg) and 3-fluorothiophenol (2.80 kg), in anhydrous NMP (7.7 kg) was treated with triethylamine (2.26 kg). After a mild exotherm had subsided, the mixture was heated for 20 hours at 90° C. The mixture was cooled to about 25° C. and diluted with water (30 L) and heptane (10 kg). The mixture was agitated for 12 hours and then filtered. The filter cake was washed with water and dried at 60° C. under vacuum to afford 6-(3-fluorophenylsulfanyl)-3,4-dihydro-2H-naphthalen-1-one (5.52 kg): MP=66.2-66.7° C.; MS (M+1)=273; H1 NMR (300 MHz): δ ppm (CDCl3): 2.10 (2H, m, J=6.03, 6.40 Hz), 2.62 (2H, dd, J=6.03, 5.75 Hz) 2.87 (2H, t, J=6.03), 7.03 (1H, tdd, J=1.13, 2.64, 8.29 Hz), 7.08-7.16 (2H, m), 7.22 (1H, dt, J=1.13, 8.29 Hz), 7.31 (1H, q, 8.29 Hz), 7.35 (1H, dd, J=5.65, 7.91 Hz) 7.92(1H, d, J=7.91 Hz).
Quantity
3.64 kg
Type
reactant
Reaction Step One
Quantity
2.8 kg
Type
reactant
Reaction Step One
Quantity
2.26 kg
Type
reactant
Reaction Step One
Name
Quantity
7.7 kg
Type
solvent
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
30 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[F:13][C:14]1[CH:15]=[C:16]([SH:20])[CH:17]=[CH:18][CH:19]=1.C(N(CC)CC)C.CCCCCCC>CN1C(=O)CCC1.O>[F:13][C:14]1[CH:15]=[C:16]([S:20][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]3)[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.64 kg
Type
reactant
Smiles
FC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
2.8 kg
Type
reactant
Smiles
FC=1C=C(C=CC1)S
Name
Quantity
2.26 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.7 kg
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
10 kg
Type
reactant
Smiles
CCCCCCC
Name
Quantity
30 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)SC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.52 kg
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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